2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide
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Overview
Description
2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with thiophene-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chloro-2-methoxybenzoyl)amino]phenylthiophene-3-carboxamide
- 2-[(5-Chloro-2-methoxybenzoyl)amino]benzothiophene-3-carboxamide
- 2-[(5-Chloro-2-methoxybenzoyl)amino]pyridine-3-carboxamide
Uniqueness
2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial .
Properties
Molecular Formula |
C13H11ClN2O3S |
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Molecular Weight |
310.76 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O3S/c1-19-10-3-2-7(14)6-9(10)12(18)16-13-8(11(15)17)4-5-20-13/h2-6H,1H3,(H2,15,17)(H,16,18) |
InChI Key |
IZRUABBXMPGXAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N |
Origin of Product |
United States |
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